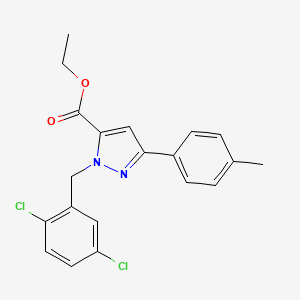
Ethyl 1-(2,5-dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2,5-dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate is a synthetic organic compound with the molecular formula C19H16Cl2N2O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of Ethyl 1-(2,5-dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate typically involves the reaction of 2,5-dichlorobenzyl chloride with ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 1-(2,5-dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Scientific Research Applications
Ethyl 1-(2,5-dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,5-dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, thereby affecting cellular processes and exerting its biological effects .
Comparison with Similar Compounds
Ethyl 1-(2,5-dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.
Ethyl 1-(2,5-dichlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of a
Properties
Molecular Formula |
C20H18Cl2N2O2 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
ethyl 2-[(2,5-dichlorophenyl)methyl]-5-(4-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H18Cl2N2O2/c1-3-26-20(25)19-11-18(14-6-4-13(2)5-7-14)23-24(19)12-15-10-16(21)8-9-17(15)22/h4-11H,3,12H2,1-2H3 |
InChI Key |
NYPCPXFBKKIFHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















